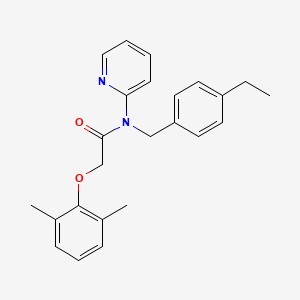
2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones, followed by esterification. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyethyl 2-ethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate
- Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
Uniqueness
Compared to similar compounds, 2-Methoxyethyl 2-methyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate may exhibit unique properties such as higher stability, specific biological activity, or distinct chemical reactivity. These unique features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-methoxyethyl 2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-23-20(24)18(21(25)27-14-13-26-2)17(15-9-5-3-6-10-15)19(22-23)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
JSMKJVGCWZALRP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-3-methylphenoxy)-N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B14987588.png)
![4-fluoro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14987594.png)
![4,6-dimethyl-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-N-phenylpyridine-3-carboxamide](/img/structure/B14987599.png)


![N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B14987610.png)
![N-[(5-methylfuran-2-yl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide](/img/structure/B14987616.png)



![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14987639.png)
![1'-benzyl-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-piperidin]-6-one](/img/structure/B14987657.png)
![2-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B14987662.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide](/img/structure/B14987664.png)
